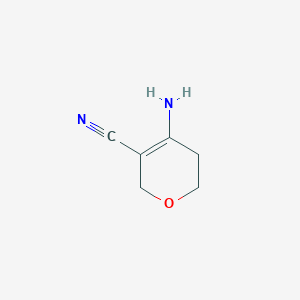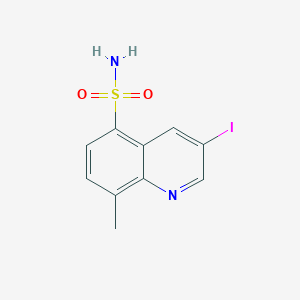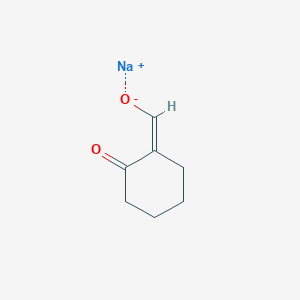
Sodium (2-oxocyclohexylidene)methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (2-oxocyclohexylidene)methanolate is a chemical compound with the molecular formula C7H9NaO2 It is a sodium salt derivative of a cyclohexanone compound, characterized by the presence of a methanolate group
准备方法
Synthetic Routes and Reaction Conditions: Sodium (2-oxocyclohexylidene)methanolate can be synthesized through the treatment of 3-methylcyclohexanone with ethyl formate in the presence of sodium methoxide . This reaction involves the formation of the sodium salt of the intermediate product, which is then isolated and purified.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications.
化学反应分析
Types of Reactions: Sodium (2-oxocyclohexylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanolate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Sodium (2-oxocyclohexylidene)methanolate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications, including drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which sodium (2-oxocyclohexylidene)methanolate exerts its effects involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. The compound can interact with molecular targets through nucleophilic attack, leading to the formation of new chemical bonds and the generation of biologically active compounds. The specific pathways involved depend on the nature of the reactions and the target molecules.
相似化合物的比较
Sodium (2-methyl-6-oxocyclohexylidene)methanolate: This compound is similar in structure but has a methyl group at the 2-position.
Sodium (2-oxocyclopentylidene)methanolate: A related compound with a cyclopentane ring instead of a cyclohexane ring.
Sodium (2-oxocycloheptylidene)methanolate: This compound features a cycloheptane ring.
Uniqueness: Sodium (2-oxocyclohexylidene)methanolate is unique due to its specific ring size and the presence of the methanolate group, which imparts distinct chemical properties and reactivity. Its ability to form various derivatives and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications.
属性
分子式 |
C7H9NaO2 |
|---|---|
分子量 |
148.13 g/mol |
IUPAC 名称 |
sodium;(Z)-(2-oxocyclohexylidene)methanolate |
InChI |
InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1/b6-5-; |
InChI 键 |
KUDIADBKFNARIF-YSMBQZINSA-M |
手性 SMILES |
C1CCC(=O)/C(=C\[O-])/C1.[Na+] |
规范 SMILES |
C1CCC(=O)C(=C[O-])C1.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
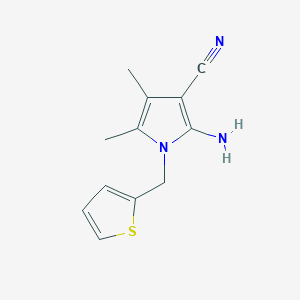
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)


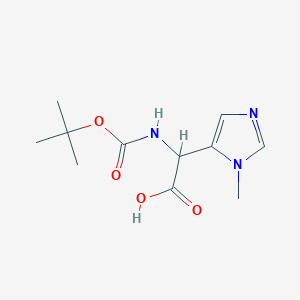


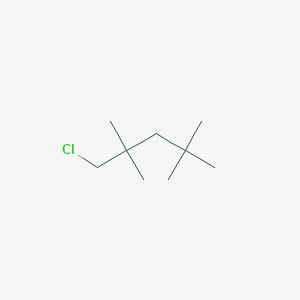
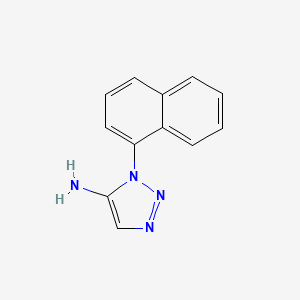
![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
